MAZ51 - 163655-37-6

MAZ51

Catalog Number: EVT-254308
CAS Number: 163655-37-6
Molecular Formula: C21H18N2O
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MAZ51 is a synthetic indolinone derivative originally developed as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. [, ] It plays a crucial role in scientific research as a tool to investigate the biological functions of VEGFR-3 and its associated signaling pathways. [] While initially designed as a VEGFR-3 inhibitor, studies have shown that MAZ51 may also impact other tyrosine kinases, suggesting a broader spectrum of activity. []

Vascular Endothelial Growth Factor-C (VEGF-C)

  • Relevance: VEGF-C is the primary ligand for VEGFR-3, the main target of MAZ51. Several papers discuss how MAZ51 exerts its effects by inhibiting the binding of VEGF-C to VEGFR-3, thereby reducing downstream signaling and ultimately affecting processes like lymphangiogenesis and tumor growth. For instance, MAZ51 inhibited VEGF-C-induced migration of prostate cancer cells . Similarly, MAZ51 blocked the increase in nitric oxide production and inducible nitric oxide synthase (iNOS) expression in osteosarcoma cells stimulated by VEGF-C .

Vascular Endothelial Growth Factor-D (VEGF-D)

  • Relevance: While MAZ51 is primarily known to inhibit VEGFR-3 activation by VEGF-C, VEGF-D is also a relevant related compound. This is because both VEGF-C and VEGF-D can activate VEGFR-3, making VEGF-D a potential factor in the pathways targeted by MAZ51. For example, a study in Xenopus tadpoles demonstrated that combined knockdown of VEGF-D and VEGF-C, along with VEGFR-3 inhibition by MAZ51, resulted in severe lymphatic development defects .

VEGF-C156S

  • Relevance: VEGF-C156S is relevant to MAZ51 because it helps to isolate and study the specific effects mediated by VEGFR-3. By comparing the effects of VEGF-C156S and VEGF-C in the presence and absence of MAZ51, researchers can determine the contribution of VEGFR-3 signaling in various cellular processes .

SU5402

  • Relevance: Although not structurally related to MAZ51, SU5402 is relevant because it inhibits FGFR1, another receptor tyrosine kinase important for lymphatic endothelial cell (LEC) activities. Research using SU5402 alongside MAZ51 helped to delineate the distinct roles of FGFR1 and VEGFR-3 signaling in LEC proliferation, migration, and tube formation .

SU5416

  • Relevance: Similar to SU5402, SU5416 is relevant in the context of dissecting the specific roles of different receptor tyrosine kinases in angiogenesis and lymphangiogenesis. For instance, one study used SU5416 to demonstrate that while both VEGFR-2 and VEGFR-3 are involved in vascular development, they exhibit distinct functions and responses to their respective ligands and inhibitors , .

Cisplatin

  • Relevance: While structurally unrelated to MAZ51, cisplatin is relevant because some studies investigated the combined effect of cisplatin and MAZ51 on cancer cells. This research aimed to understand if inhibiting lymphangiogenesis via MAZ51 could enhance the cytotoxic effects of cisplatin or overcome drug resistance , .

Cytosine Arabinoside (Ara-C)

  • Relevance: Ara-C is relevant because it was used in combination with MAZ51 to study the effects on AML cells. Research showed that MAZ51 enhanced Ara-C-induced apoptosis in AML cells, suggesting a potential therapeutic benefit from combining VEGFR-3 inhibition with conventional chemotherapy , .

Docetaxel

  • Relevance: Similar to cisplatin, docetaxel was studied in conjunction with MAZ51 to investigate potential synergistic effects against drug-resistant mammary tumor cells. This research aimed to determine if blocking VEGFR-3 signaling could enhance the sensitivity of resistant tumor cells to chemotherapy .
Overview

MAZ51 is an indolinone-based compound recognized for its selective inhibition of vascular endothelial growth factor receptor-3, a receptor tyrosine kinase primarily involved in lymphangiogenesis. Originally synthesized for this purpose, MAZ51 has demonstrated significant antitumor properties, particularly in glioma and other cancer cell lines. Research indicates that MAZ51 induces notable morphological changes in cells, such as cell rounding and cytoskeletal alterations, while also causing G2/M phase cell cycle arrest without significantly inducing apoptosis in transformed cells .

Source

MAZ51 was first described in the early 2000s as part of research aimed at understanding the role of vascular endothelial growth factor receptor-3 in tumor biology. Its structure and mechanism of action have been extensively studied through various in vitro and in vivo experiments, leading to its recognition as a potential therapeutic agent against certain types of cancer .

Classification

MAZ51 is classified as a small molecule inhibitor targeting receptor tyrosine kinases, specifically vascular endothelial growth factor receptor-3. It falls under the category of indolinones, which are a class of organic compounds characterized by a fused indole and ketone structure. The compound is identified by its CAS number 163655-37-6 and has an empirical formula of C21H18N2O .

Synthesis Analysis

Methods

The synthesis of MAZ51 involves several chemical reactions typical for indolinone derivatives. While specific synthetic pathways may vary, the general approach includes:

  1. Formation of the Indoline Core: The initial step typically involves the cyclization of appropriate precursors to form the indoline structure.
  2. Oxidation and Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography.

Technical details regarding specific reagents and conditions used in the synthesis can vary based on the desired purity and yield, but comprehensive protocols are often documented in chemical literature .

Molecular Structure Analysis

Structure

The molecular structure of MAZ51 features an indoline core connected to an oxindole moiety, which plays a crucial role in its interaction with vascular endothelial growth factor receptor-3. The compound's structure can be represented as follows:

C21H18N2O\text{C}_{21}\text{H}_{18}\text{N}_{2}\text{O}

Data

  • Molecular Weight: 314.38 g/mol
  • CAS Number: 163655-37-6
  • Chemical Structure: The structural representation indicates key functional groups that facilitate binding to target proteins .
Chemical Reactions Analysis

Reactions

MAZ51 has been shown to participate in several significant chemical interactions within biological systems:

  1. Inhibition of Tyrosine Kinases: MAZ51 effectively blocks ligand-induced autophosphorylation of vascular endothelial growth factor receptor-3, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .
  2. Induction of Cell Cycle Arrest: Treatment with MAZ51 leads to G2/M phase cell cycle arrest in glioma cells, which is associated with increased phosphorylation of glycogen synthase kinase 3 beta through activation of protein kinase B (Akt) and enhanced RhoA activity .
Mechanism of Action

Process

The mechanism by which MAZ51 exerts its effects involves multiple pathways:

  1. Phosphorylation Pathways: Upon binding to vascular endothelial growth factor receptor-3, MAZ51 alters phosphorylation states within cells, notably increasing phosphorylated glycogen synthase kinase 3 beta levels.
  2. Cytoskeletal Changes: The compound induces clustering and aggregation of actin filaments and microtubules, resulting in dramatic morphological changes such as cell rounding.
  3. Selective Targeting: Notably, MAZ51 shows selective effects on transformed cells while sparing non-transformed primary cortical astrocytes from similar morphological alterations .
Physical and Chemical Properties Analysis

Physical Properties

MAZ51 exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Solubility characteristics depend on solvent choice; often soluble in organic solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with biological targets through non-covalent interactions typical for small molecule inhibitors.

Relevant data on these properties can be found in material safety data sheets and chemical databases .

Applications

Scientific Uses

MAZ51 has several applications in scientific research:

  1. Cancer Research: Its ability to inhibit vascular endothelial growth factor receptor-3 makes it a valuable tool for studying tumor biology and lymphangiogenesis.
  2. Cellular Biology: Used to investigate cytoskeletal dynamics and cell cycle regulation within various cell types.
  3. Therapeutic Potential: Given its antitumor properties observed in preclinical models, MAZ51 is being explored as a candidate for further development into cancer therapies targeting specific tumor types .
Introduction to VEGF/VEGFR Signaling in Oncogenesis

Role of VEGF-C/VEGFR-3 in Tumor Angiogenesis and Lymphangiogenesis

VEGF-C/VEGFR-3 signaling drives tumor progression through dual mechanisms:

  • Lymphangiogenesis: Processed VEGF-C binds VEGFR-3 homodimers on lymphatic endothelial cells, stimulating new lymphatic vessel formation within and surrounding tumors. This creates physical conduits for tumor cell dissemination to regional lymph nodes [3] [10].
  • Autocrine Tumor Cell Signaling: VEGFR-3 is aberrantly expressed on tumor cells (e.g., prostate, breast, glioma). VEGF-C activation promotes cancer cell motility, invasion, and chemoresistance via Akt-mediated survival pathways and cytoskeletal reorganization [1] [4] [10].

Table 1: Functional Consequences of VEGF-C/VEGFR-3 Activation in Cancer

Biological ProcessMechanismPathological Outcome
LymphangiogenesisVEGFR-3 homodimerization → PI3K/Akt activation → LEC proliferationIncreased lymphatic metastasis
Tumor Cell InvasionVEGFR-3/β1-integrin complex formation → FAK phosphorylationEnhanced cell migration and matrix degradation
ChemoresistanceVEGFR-3 → Akt/Bcl-2 pathway → Suppressed apoptosisReduced efficacy of cytotoxic therapies

Pathological Significance of VEGFR-3 in Androgen-Independent Prostate Cancer

Androgen-independent prostate cancer (AIPC) exhibits aggressive behavior distinct from hormone-sensitive disease. In the PC-3 AIPC cell line, VEGFR-3 expression is 4.5-fold higher compared to androgen-dependent LNCaP cells or normal prostate epithelial cells (PrEC) [1] [8]. This overexpression is functionally significant:

  • PC-3 cells secrete VEGF-C, establishing an autocrine signaling loop that sustains VEGFR-3 phosphorylation and downstream Akt activation [1].
  • Genetic knockdown of VEGFR-3 via siRNA reduces PC-3 cell proliferation by 68% and migration by 52%, confirming the pathway’s role in tumor aggressiveness [1].
  • In xenograft models, VEGFR-3+ PC-3 tumors show accelerated growth and intratumoral lymphangiogenesis, whereas DU145 (VEGFR-3low) tumors grow slower [1] [8].

Table 2: VEGFR-3 Expression and Functional Impact in Prostate Cancer Models

Cell LineAndrogen DependenceVEGFR-3 ExpressionVEGF-C Secretion (pg/mL)Proliferation Inhibition by VEGFR-3 Blockade (%)
PrECNormalBaseline85 ± 12Not applicable
LNCaPDependentModerate120 ± 1822 ± 4
DU145IndependentLow210 ± 2535 ± 6
PC-3IndependentHigh480 ± 3568 ± 8

MAZ51 as a Selective Tyrosine Kinase Inhibitor: Historical Context and Discovery

MAZ51 (3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydroindol-2-one) is an indolinone-based small molecule first synthesized as part of a screen for VEGFR-3 inhibitors. Key characteristics include:

  • Mechanism: Competitively binds the VEGFR-3 tyrosine kinase domain, blocking VEGF-C-induced autophosphorylation (IC50 = 2.7 μM in PC-3 cells) [1] [6]. At low concentrations (≤5 μM), it preferentially inhibits VEGFR-3 over VEGFR-2 (IC50 = ~50 μM) [4].
  • Selectivity Profile: Reduces VEGFR-3 expression and phosphorylation without affecting VEGFR-1/VEGFR-2 levels in prostate cancer models [1]. However, studies in glioma cells note off-target effects on RhoA/GSK3β pathways [4].
  • Historical Significance: Early work demonstrated MAZ51 suppresses lymphangiogenesis in vivo by 75% and inhibits tumor growth in oral squamous cell carcinoma and renal cell adenocarcinoma models [4] [6]. Its efficacy in AIPC highlighted VEGFR-3 as a therapeutically targetable pathway in advanced disease [1] [8].

Properties

CAS Number

163655-37-6

Product Name

MAZ51

IUPAC Name

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13-

InChI Key

VFCXONOPGCDDBQ-AQTBWJFISA-N

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Synonyms

MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one;

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.